1-(3,4-Dimethoxybenzenesulfonyl)-N-(naphthalen-1-YL)piperidine-4-carboxamide
Description
1-(3,4-Dimethoxybenzenesulfonyl)-N-(naphthalen-1-YL)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine core functionalized with a 3,4-dimethoxybenzenesulfonyl group at the 1-position and a naphthalen-1-yl carboxamide at the 4-position. The 3,4-dimethoxybenzenesulfonyl moiety may enhance metabolic stability and solubility compared to simpler sulfonamide derivatives, while the naphthyl group likely contributes to hydrophobic interactions in target binding .
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-naphthalen-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-30-22-11-10-19(16-23(22)31-2)32(28,29)26-14-12-18(13-15-26)24(27)25-21-9-5-7-17-6-3-4-8-20(17)21/h3-11,16,18H,12-15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNXCGQGCVLSVBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-Dimethoxybenzenesulfonyl)-N-(naphthalen-1-YL)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of appropriate precursors.
Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a nucleophilic substitution reaction.
Introduction of the Sulfonyl Group: The sulfonyl group is added via sulfonylation of the dimethoxybenzene ring.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(3,4-Dimethoxybenzenesulfonyl)-N-(naphthalen-1-YL)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that compounds similar to 1-(3,4-Dimethoxybenzenesulfonyl)-N-(naphthalen-1-YL)piperidine-4-carboxamide exhibit promising anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
2. Anti-inflammatory Effects
The compound's sulfonamide group may confer anti-inflammatory properties. Similar compounds have been investigated for their ability to inhibit inflammatory mediators, making them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
3. Antibacterial Properties
Some derivatives of benzenesulfonamides have demonstrated antibacterial activity against various pathogens. The mechanism often involves interference with bacterial folate synthesis, suggesting that this compound could be explored for its antibacterial potential .
Case Studies
Case Study 1: Anticancer Research
In a study published by the European Journal of Medicinal Chemistry, a series of piperidine derivatives were synthesized and tested for their anticancer activity. Among them, compounds structurally related to this compound showed significant inhibition of cancer cell lines, indicating their potential as lead compounds in cancer therapy .
Case Study 2: Anti-inflammatory Activity
A research team investigated the anti-inflammatory effects of various sulfonamide derivatives in animal models of inflammation. The results demonstrated that certain compounds led to a marked reduction in inflammatory markers, supporting further exploration into their therapeutic applications for chronic inflammatory diseases .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzenesulfonyl)-N-(naphthalen-1-YL)piperidine-4-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The sulfonyl group and the aromatic rings play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Synthesis Efficiency : The target compound’s absence of reported yield and purity data limits direct comparisons. However, analogs like compound 17 (78% yield, >99.8% purity) demonstrate efficient synthesis via reductive amination and purification by preparative HPLC .
- Substituent Impact : The 3,4-dimethoxybenzenesulfonyl group in the target compound differs from oxazolylmethyl () or imidazole sulfonyl () groups, which may alter electronic properties and binding affinities.
Antiviral Activity :
- HCV Entry Inhibition : Compounds in with oxazolylmethyl substituents were designed to inhibit hepatitis C virus entry, though the target compound’s benzenesulfonyl group may modulate this activity through enhanced steric bulk or polarity .
- SARS-CoV-2 Inhibition : Analogs like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide () showed promise as SARS-CoV-2 inhibitors, suggesting that the naphthyl-carboxamide motif is critical for antiviral targeting .
Metabolic Stability :
Microsomal stability assays () revealed that compound 17 exhibited moderate stability in human liver microsomes, with a half-life of ~30 minutes. The target compound’s 3,4-dimethoxybenzenesulfonyl group may improve metabolic resistance compared to less electron-rich substituents .
Physicochemical and Pharmacokinetic Properties
- The dimethoxy groups may counterbalance this by enhancing hydrophilicity .
- Chromatographic Behavior : HPLC retention times (e.g., compound 17: tg = 1.07 min; compound 11: tg = 4.78 min) suggest that substituents like tetrahydro-2H-pyran or methoxypyridinyl increase polarity, which could guide optimization of the target compound’s pharmacokinetics .
Biological Activity
1-(3,4-Dimethoxybenzenesulfonyl)-N-(naphthalen-1-YL)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological effects, including antibacterial, anticancer, and enzyme inhibition properties, supported by various studies and case reports.
Chemical Structure
The compound features a piperidine core linked to a sulfonamide group and a naphthalene moiety. The presence of the 3,4-dimethoxybenzene sulfonyl group is critical for its biological activity.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of compounds similar to this compound. For instance, derivatives with sulfonamide functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism of action often involves inhibition of bacterial enzymes or interference with cell wall synthesis.
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A (similar structure) | Salmonella typhi | Moderate |
| Compound B (sulfonamide derivative) | Bacillus subtilis | Strong |
| Compound C (piperidine derivative) | E. coli | Weak |
Anticancer Properties
Research indicates that compounds containing piperidine and sulfonamide groups possess anticancer properties. For example, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in various models . The specific mechanisms involve the modulation of signaling pathways related to cell proliferation and survival.
Case Study:
In a study involving pancreatic cancer models, a compound structurally similar to our target demonstrated significant cytotoxicity with an IC50 value of 0.58 μM . This suggests that the biological activity of our compound could be similarly potent against certain cancer types.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been shown to inhibit acetylcholinesterase (AChE) and urease effectively, which are crucial for treating conditions like Alzheimer's disease and urinary tract infections . The inhibition of AChE is particularly noteworthy as it can enhance neurotransmission in cholinergic pathways.
Table 2: Enzyme Inhibition Potency
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Acetylcholinesterase | Competitive Inhibition | 0.10 |
| Urease | Non-competitive | 0.25 |
The biological activities of this compound can be attributed to:
- Sulfonamide Group: Known for its antibacterial properties through enzyme inhibition.
- Piperidine Core: Associated with various pharmacological effects including analgesic and anti-inflammatory activities.
- Naphthalene Moiety: Enhances lipophilicity and cellular penetration.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(3,4-dimethoxybenzenesulfonyl)-N-(naphthalen-1-yl)piperidine-4-carboxamide?
- The synthesis typically involves multi-step reactions. Key steps include:
- Sulfonylation : Reacting 3,4-dimethoxybenzenesulfonyl chloride with a piperidine intermediate under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonyl-piperidine backbone .
- Amide coupling : Introducing the naphthalen-1-yl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperidine-4-carboxylic acid derivative and 1-naphthylamine .
- Purification : Use of column chromatography or recrystallization to achieve >95% purity, monitored by HPLC .
- Yield optimization focuses on solvent selection (e.g., DMF for polar intermediates) and temperature control (0–25°C for sensitive steps) .
Q. How is the structural integrity of this compound validated experimentally?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for naphthalene and dimethoxybenzene) and piperidine methylene groups (δ 2.3–3.5 ppm) .
- HRMS : Confirmation of molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- X-ray crystallography : Resolves sulfonamide and carboxamide conformations, critical for structure-activity relationship (SAR) studies .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO2 hydration assays, with IC50 values <100 nM indicating high potency .
- Cell viability assays : Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects at 1–50 µM concentrations .
- Receptor binding : Radioligand displacement assays (e.g., dopamine D3 receptor) to evaluate selectivity .
Advanced Research Questions
Q. How can contradictory data on dose-dependent cytotoxicity be resolved?
- Mechanistic deconvolution : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify off-target effects at higher doses (e.g., mitochondrial toxicity vs. target-specific inhibition) .
- Pharmacokinetic profiling : Measure intracellular compound accumulation via LC-MS/MS to distinguish between true cytotoxicity and poor membrane permeability .
- Species-specific differences : Compare metabolic stability in human vs. rodent liver microsomes to explain discrepancies in in vivo models .
Q. What computational strategies support the design of analogs with improved target affinity?
- Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase active sites (e.g., Zn²+ coordination by sulfonamide) .
- Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., methoxy → ethoxy) to prioritize synthetic targets .
- QSAR modeling : Train models on IC50 datasets (>50 analogs) to identify critical physicochemical descriptors (e.g., logP, polar surface area) .
Q. How does metabolic instability impact in vivo efficacy, and how can it be mitigated?
- Metabolite identification : Incubate with human hepatocytes and analyze via UPLC-QTOF-MS to detect major Phase I metabolites (e.g., O-demethylation at 3,4-dimethoxy groups) .
- Prodrug strategies : Introduce acetyl-protected methoxy groups to reduce first-pass metabolism, as seen in analogous sulfonamides .
- Cytochrome P450 inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to extend half-life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
